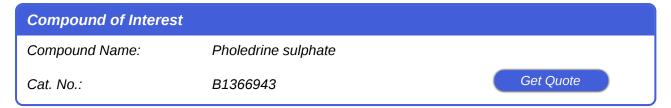


Application Notes and Protocols for Coating Pellets with Pholedrine Sulphate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pholedrine sulphate is a sympathomimetic amine used for its vasoconstrictive and pressor effects. The formulation of **Pholedrine sulphate** into coated pellets offers several advantages, including the potential for modified-release profiles, improved stability, and taste masking. This document provides a detailed protocol for the coating of pellets with **Pholedrine sulphate**, focusing on a fluidized bed coating process. It also outlines key characterization techniques to ensure the quality and performance of the final product.

Data Presentation

Table 1: Formulation of Pholedrine Sulphate Pellets (Hypothetical)



Component	Function	Concentration (% w/w)
Pholedrine Sulphate	Active Pharmaceutical Ingredient (API)	10 - 30
Microcrystalline Cellulose (MCC)	Core Material/Filler	60 - 80
Polyvinylpyrrolidone (PVP) K30	Binder	5 - 10
Purified Water	Granulating Liquid	q.s.

Table 2: Coating Suspension Formulation for Controlled

Release

Component	Function	Concentration (% w/w of total solids)
Eudragit® RS 30 D	pH-independent, low permeability polymer	70 - 85
Eudragit® RL 30 D	pH-independent, high permeability polymer	5 - 15
Triethyl Citrate (TEC)	Plasticizer	10 - 20
Talc	Anti-tacking agent	5 - 10
Purified Water	Solvent	q.s.

Table 3: Process Parameters for Fluidized Bed Coating



Parameter	Range
Inlet Air Temperature	40 - 60 °C
Product Temperature	30 - 40 °C
Atomization Air Pressure	1.5 - 2.5 bar
Spray Rate	5 - 15 g/min/kg
Fluidization Air Volume	60 - 100 m³/h
Nozzle Diameter	0.8 - 1.2 mm

Table 4: Characterization of Pholedrine Sulphate Coated

Pellets

Parameter	Method	Acceptance Criteria
Particle Size Distribution	Sieve Analysis	80% of pellets between 800 - 1200 μm
Surface Morphology	Scanning Electron Microscopy (SEM)	Uniform and continuous coating, spherical shape
Coating Thickness	Cross-sectional SEM, Image Analysis	50 - 100 μm (variable based on desired release)
Drug Content	HPLC	95 - 105% of label claim
In-vitro Dissolution	USP Apparatus I (Basket) or II (Paddle)	Release profile matches target specification
Friability	Friabilator	< 1%

Experimental ProtocolsPreparation of Pholedrine Sulphate Pellets (Core Pellets)

This protocol describes the preparation of core pellets using the extrusion-spheronization method.



Materials:

- Pholedrine Sulphate
- Microcrystalline Cellulose (MCC)
- Polyvinylpyrrolidone (PVP) K30
- Purified Water

Equipment:

- High-shear mixer/granulator
- Extruder with a 1.0 mm screen
- · Spheronizer with a cross-hatch plate
- Fluidized bed dryer or oven

Procedure:

- Dry blend the Pholedrine sulphate and microcrystalline cellulose in a high-shear mixer for 10 minutes.
- Prepare a binder solution by dissolving PVP K30 in purified water.
- While the powders are mixing, slowly add the binder solution to form a wet mass of suitable consistency.
- Extrude the wet mass through a 1.0 mm screen to produce cylindrical extrudates.
- Immediately transfer the extrudates to the spheronizer. Spheronize at a speed of 500-1000 rpm for 5-15 minutes until spherical pellets are formed.
- Dry the pellets in a fluidized bed dryer at an inlet air temperature of 50-60°C until the loss on drying (LOD) is less than 2%.
- Sieve the dried pellets to collect the desired size fraction (e.g., 800-1200 μm).



Fluidized Bed Coating of Pholedrine Sulphate Pellets

This protocol outlines the coating of the core pellets using a Wurster (bottom spray) fluidized bed coater.

Materials:

- Pholedrine Sulphate core pellets
- Eudragit® RS 30 D
- Eudragit® RL 30 D
- Triethyl Citrate (TEC)
- Talc
- Purified Water

Equipment:

- · Fluidized bed coater with a Wurster insert
- Peristaltic pump
- Homogenizer/high-shear mixer

Procedure:

- Preparation of the Coating Suspension:
 - 1. Disperse the talc in a portion of the purified water using a homogenizer to create a uniform slurry.
 - 2. In a separate vessel, add the Eudragit® RS 30 D and Eudragit® RL 30 D dispersions.
 - 3. Slowly add the triethyl citrate to the polymer dispersion while stirring.



- 4. Add the talc slurry to the polymer dispersion and continue to stir for at least 30 minutes to ensure a homogenous suspension.
- Coating Process:
 - 1. Pre-heat the fluidized bed coater to the desired product temperature (30-40°C).
 - 2. Load the **Pholedrine sulphate** core pellets into the product container.
 - 3. Fluidize the pellets with heated air.
 - 4. Once the target product temperature is reached and stable, begin spraying the coating suspension onto the pellets at a controlled rate.
 - 5. Monitor the process parameters (inlet air temperature, product temperature, atomization pressure, spray rate, and fluidization air volume) throughout the coating process.
 - 6. Continue the coating process until the desired weight gain (and thus coating thickness) is achieved.
 - 7. After the spraying is complete, continue to fluidize the coated pellets with heated air for a further 15-30 minutes for curing and to ensure complete solvent evaporation.
 - 8. Cool the pellets to room temperature before discharging.

Characterization of Coated Pellets

- a. Particle Size and Shape Analysis:
- Method: Use sieve analysis to determine the particle size distribution. Analyze the shape and surface morphology of the pellets using a stereomicroscope or a scanning electron microscope (SEM).
- Procedure: For sieve analysis, pass a known weight of pellets through a series of stacked sieves with decreasing mesh size and weigh the fraction retained on each sieve. For SEM analysis, mount the pellets on a stub, sputter-coat with gold, and examine under the microscope.



- b. Drug Content Uniformity:
- Method: High-Performance Liquid Chromatography (HPLC).
- Procedure: Accurately weigh a representative sample of coated pellets and extract the
 Pholedrine sulphate using a suitable solvent.[1] Analyze the drug concentration in the
 resulting solution using a validated HPLC method.
- c. In-vitro Dissolution Testing:
- Method: USP Apparatus I (Basket) or II (Paddle).
- Procedure: Place a known amount of coated pellets into each dissolution vessel containing a specified dissolution medium (e.g., phosphate buffer pH 6.8).[2] Maintain the temperature at 37 ± 0.5°C and rotate the basket/paddle at a specified speed (e.g., 100 rpm).[1][2] Withdraw samples at predetermined time intervals and analyze the concentration of released
 Pholedrine sulphate using UV-Vis spectrophotometry or HPLC.[1][2]

Mandatory Visualization

Caption: Experimental workflow for the preparation and characterization of **Pholedrine** sulphate coated pellets.

Caption: Logical flow of the fluidized bed coating process for **Pholedrine sulphate** pellets.

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